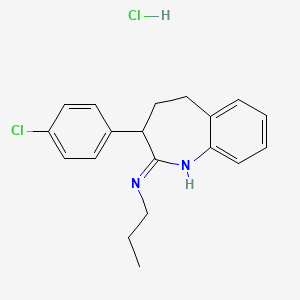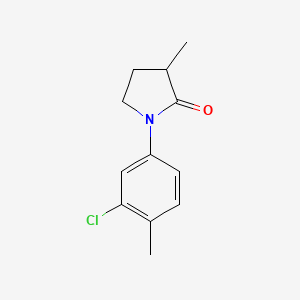![molecular formula C8H13NO B13826153 2,5-Methano-2H-furo[3,2-b]pyrrole, hexahydro-4-methyl-](/img/structure/B13826153.png)
2,5-Methano-2H-furo[3,2-b]pyrrole, hexahydro-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrole is a complex organic compound with a unique structure that combines elements of both furan and pyrrole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrole typically involves the condensation of specific precursors under controlled conditions. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with suitable amines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative .
Industrial Production Methods
Industrial production of Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrole may involve more scalable and efficient methods, such as continuous flow synthesis or the use of high-pressure reactors to enhance reaction rates and yields. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrrole ring are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces saturated derivatives.
Aplicaciones Científicas De Investigación
Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrole involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects
Comparación Con Compuestos Similares
Similar Compounds
Hexahydro-2,5-methano-furo[3,2-b]pyran: A structurally related compound with similar chemical properties.
2,5-Methano-2H-furo[3,2-b]pyrrol-6-ol: Another related compound with potential biological activity.
Uniqueness
Hexahydro-4-methyl-2,5-methano-2H-furo[3,2-b]pyrrole is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of furan and pyrrole rings makes it a versatile compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C8H13NO |
|---|---|
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonane |
InChI |
InChI=1S/C8H13NO/c1-9-5-2-6-4-7(9)8(3-5)10-6/h5-8H,2-4H2,1H3 |
Clave InChI |
KJWBEHVDBCWHLY-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CC3CC1C(C2)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-(piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B13826077.png)
![3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B13826090.png)

![4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine](/img/structure/B13826104.png)
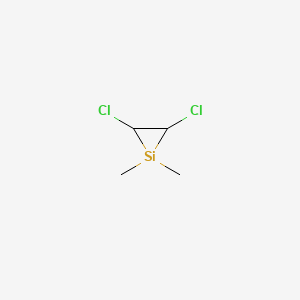
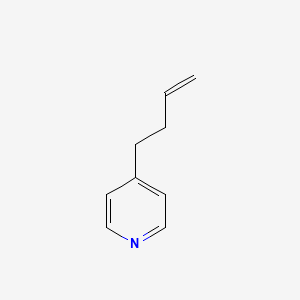

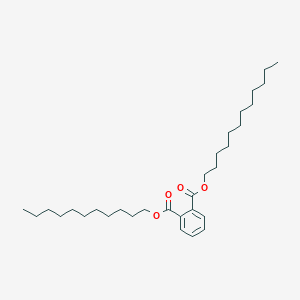
![N-[N-(Trifluoroacetyl)-L-gamma-glutamyl]-L-cysteine Dimethyl Ester](/img/structure/B13826152.png)
![Magnesium[[n,N'-ethylenebis[n-(carboxymethyl)glycinato]](4-)-N,N',o,o',on,on']magnesate(2-)](/img/structure/B13826158.png)
![dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane](/img/structure/B13826162.png)
